molecular formula C7H15N3O4S B11816670 5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid

5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid

Katalognummer: B11816670
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: FSWANTZTAKKPRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes amino, imino, and methanesulfonamido functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, sulfonamides, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the compound. Industrial production also focuses on cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the imino group to an amino group, changing the compound’s reactivity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce various amino derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-4-imidazolecarboxamide: A compound with similar amino and imidazole functional groups.

    4-Amino-5-imidazolecarboxamide: Another related compound with imidazole and carboxamide groups.

Uniqueness

5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H15N3O4S

Molekulargewicht

237.28 g/mol

IUPAC-Name

5-amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid

InChI

InChI=1S/C7H15N3O4S/c1-7(6(8)9,4-3-5(11)12)10-15(2,13)14/h10H,3-4H2,1-2H3,(H3,8,9)(H,11,12)

InChI-Schlüssel

FSWANTZTAKKPRM-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)O)(C(=N)N)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.